![molecular formula C9H6Cl2S B2547258 3-Chlor-2-(chlormethyl)benzo[b]thiophen CAS No. 620116-39-4](/img/structure/B2547258.png)
3-Chlor-2-(chlormethyl)benzo[b]thiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(chloromethyl)benzo[b]thiophene is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is part of the benzo[b]thiophene family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(chloromethyl)benzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: This compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)benzo[b]thiophene typically involves the chlorination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(chloromethyl)benzo[b]thiophene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(chloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include thiophene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: Thiols and thioethers are formed.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(chloromethyl)benzo[b]thiophene involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include the inhibition of DNA repair mechanisms in cancer cells, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 2-Chloro-3-methylbenzo[b]thiophene
Uniqueness
3-Chloro-2-(chloromethyl)benzo[b]thiophene is unique due to its dual chlorine substitution, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
3-chloro-2-(chloromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJXIOJZPWAPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide](/img/structure/B2547176.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)
![[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid](/img/structure/B2547183.png)

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)
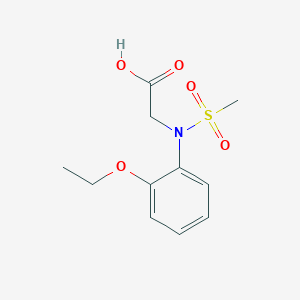
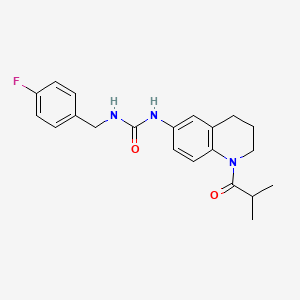
![N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2547192.png)
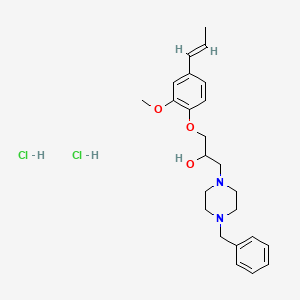
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)
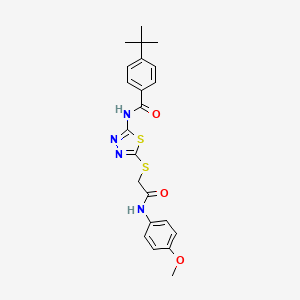
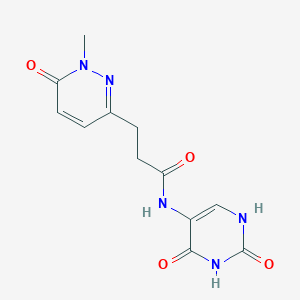
![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)
